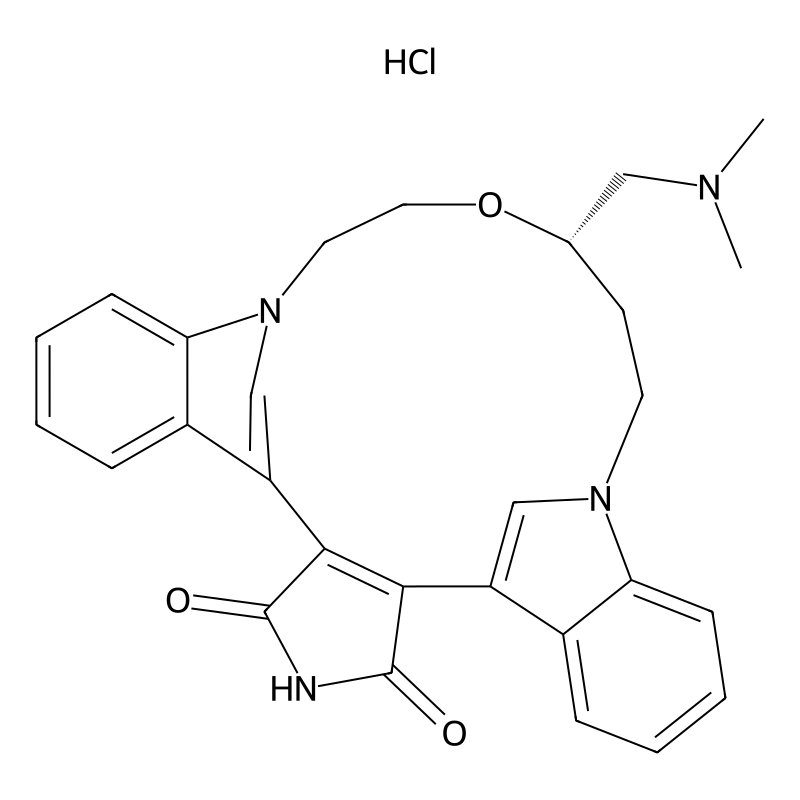

Ruboxistaurin hydrochloride

Content Navigation

Common pan-PKC inhibitors (e.g., staurosporine) introduce off-target effects that obscure PKCβ-specific vascular pathology. Ruboxistaurin hydrochloride solves this with high isoform selectivity for PKCβ1/β2, sparing PKCα and PKCγ.

- Targets PKCβ1/β2 with minimal off-kinase activity; validated in diabetic retinopathy/nephropathy models.

- Supplied as a stable HCl salt for reliable DMSO solubility and consistent in vivo dosing.

- Avoids processability risks and bioavailability variance seen with the free base form.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily. target: PKC β1/β2 IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.

Purity

Package Size

Ruboxistaurin hydrochloride (LY333531 hydrochloride) is a highly potent, orally active, and reversible bisindolylmaleimide-derived protein kinase C beta (PKCβ) inhibitor [1]. In procurement and material selection, it is prioritized for its distinct isoform selectivity—specifically targeting PKCβ1 and PKCβ2 while sparing other PKC isoforms (such as PKCα and PKCγ) that are frequently hit by earlier-generation pan-PKC inhibitors[1]. Supplied as a stable hydrochloride salt, it offers reliable solubility in standard laboratory solvents like DMSO, making it a primary reference standard for investigating hyperglycemia-induced endothelial dysfunction, diabetic retinopathy, and diabetic nephropathy in both in vitro assays and in vivo disease models .

Research Fit

Substituting Ruboxistaurin hydrochloride with generic pan-PKC inhibitors (e.g., staurosporine or GF109203X) fundamentally compromises experimental integrity by introducing off-target inhibition of PKCα, PKCγ, and other kinases, which confounds the specific role of PKCβ in vascular pathology[1]. Furthermore, attempting to utilize the free base form of Ruboxistaurin instead of the hydrochloride salt introduces severe processability risks, including poor dissolution in aqueous-compatible dosing vehicles and unpredictable bioavailability in in vivo models. Finally, while other PKCβ inhibitors like Enzastaurin exist, they are structurally optimized for CNS penetration and oncology applications, making them less suitable substitutes for peripheral metabolic and microvascular research where Ruboxistaurin serves as the established literature and procurement baseline .

Substitution Risk

PKCβ Isoform Selectivity

In comparative kinase assays, Ruboxistaurin hydrochloride demonstrates distinct selectivity for PKCβ isoforms, exhibiting IC50 values of 4.7 nM and 5.9 nM for PKCβ1 and PKCβ2, respectively, while requiring 360 nM to inhibit PKCα [1]. In contrast, the common in-class substitute GF109203X (Bisindolylmaleimide I) is non-selective, inhibiting PKCα, PKCβI, PKCβII, and PKCγ almost equally with IC50 values ranging from 16 to 20 nM .

| Evidence Dimension | PKCβ vs. PKCα Inhibition (IC50) |

| Target Compound Data | Ruboxistaurin HCl: 4.7 nM (PKCβ1) / 360 nM (PKCα)[~76-fold selectivity] |

| Comparator Or Baseline | GF109203X: 17 nM (PKCβ1) / 20 nM (PKCα)[~1.2-fold selectivity] |

| Quantified Difference | >60-fold improvement in isoform selectivity margin |

| Conditions | Cell-free radiometric kinase assay |

Procuring a highly selective inhibitor prevents off-target confounding variables in complex diabetic models, ensuring that observed phenotypic changes are strictly PKCβ-mediated.

Hydrochloride Salt vs. Free Base Solubility

The selection of the hydrochloride salt over the free base is critical for laboratory workflow and formulation compatibility. Ruboxistaurin hydrochloride achieves high solubility in DMSO (up to 50 mg/mL or ~99 mM), allowing for the preparation of highly concentrated, stable master stocks. These stocks can be reliably diluted into complex in vivo vehicles (e.g., PEG300/Tween 80/water mixtures) without the rapid precipitation commonly observed with the un-ionized free base.

| Evidence Dimension | Master stock solubility and formulation stability |

| Target Compound Data | Ruboxistaurin HCl: Soluble up to 50 mg/mL in DMSO |

| Comparator Or Baseline | Ruboxistaurin free base: Poor solubility, high risk of precipitation upon aqueous dilution |

| Quantified Difference | Reliable maintenance of >10 mM stock concentrations without crystallization |

| Conditions | Standard laboratory stock preparation (DMSO) and vehicle dilution |

Reliable solubility eliminates batch-to-batch dosing variability and prevents catastrophic compound loss during the preparation of in vivo administration vehicles.

Peripheral vs. CNS Targeting Selectivity

While both Ruboxistaurin and Enzastaurin (LY317615) are potent PKCβ inhibitors, they are engineered for entirely different procurement and research scenarios. Enzastaurin was specifically developed for CNS penetration and oncology, exhibiting an IC50 of ~6 nM with only a 6- to 20-fold selectivity over PKCα . Ruboxistaurin hydrochloride, conversely, is optimized for peripheral tissue targeting with a broader >70-fold selectivity window over PKCα, making it a benchmark compound for studying diabetic microvascular complications[1].

| Evidence Dimension | Selectivity window and tissue targeting profile |

| Target Compound Data | Ruboxistaurin HCl: >70-fold selectivity for PKCβ over PKCα; peripheral focus |

| Comparator Or Baseline | Enzastaurin: 6- to 20-fold selectivity over PKCα; CNS-penetrant focus |

| Quantified Difference | ~3.5x to 12x greater selectivity margin against PKCα |

| Conditions | Preclinical profiling for target indication (Metabolic vs. Oncology) |

Buyers must select the inhibitor whose pharmacokinetic distribution and selectivity profile matches their target tissue; Ruboxistaurin is the mandatory choice for peripheral diabetic models.

Diabetic Retinopathy & Nephropathy Models

Leveraging its high PKCβ selectivity and reliable formulation as a hydrochloride salt, Ruboxistaurin is a standard selection for chronic dosing in streptozotocin (STZ)-induced diabetic rodents to study the prevention of vascular leakage, mesangial expansion, and albuminuria[1].

Endothelial Dysfunction & Oxidative Stress Assays

Due to its ability to specifically block PKCβ without inhibiting PKCα, Ruboxistaurin hydrochloride is highly suitable for in vitro HUVEC assays investigating hyperglycemia-induced apoptosis, reactive oxygen species (ROS) generation, and eNOS uncoupling .

High-Throughput Kinase Profiling

As a well-characterized benchmark, Ruboxistaurin hydrochloride serves as an essential positive control and reference standard in biochemical assays evaluating the isoform selectivity of novel bisindolylmaleimide derivatives and next-generation kinase inhibitors.

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

[2]. Al-Onazi AS et al. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways. J Pharm Pharmacol. 2016 Feb;68(2):219-32.

Explore Compound Types